

An In-depth Technical Guide on the Toxicological and Safety Evaluation of Epilactose

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Compound of Interest

Compound Name: *Epilactose*

Cat. No.: *B123685*

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Disclaimer: This document summarizes the currently available public information on the toxicological and safety evaluation of **epilactose**. A comprehensive safety assessment as typically required for a new food or drug ingredient appears to be largely unavailable in the public domain. Significant data gaps exist, particularly concerning subchronic and chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The information presented herein should be interpreted with caution and is intended for research and informational purposes only.

Introduction

Epilactose is a disaccharide composed of galactose and mannose, structurally similar to lactose. It is found in small quantities in heat-treated milk and can be produced enzymatically from lactose. Due to its potential prebiotic properties, including the promotion of beneficial gut microbiota, there is growing interest in its application in the food and pharmaceutical industries. A thorough toxicological and safety evaluation is paramount before its widespread use. This guide aims to consolidate the existing safety data for **epilactose** and to outline the standard toxicological evaluation framework that would be necessary for a comprehensive safety assessment.

Physicochemical Properties

Property	Value	Reference
Chemical Name	4-O-β-D-galactopyranosyl-D-mannose	
CAS Number	50468-56-9	
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	
Molecular Weight	342.30 g/mol	

Non-clinical Safety Assessment

A comprehensive non-clinical safety assessment for a new food ingredient typically involves a battery of in vitro and in vivo studies to evaluate various toxicological endpoints.

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.

Data Presentation: Acute Oral Toxicity of **Epilactose**

Parameter	Value	Classification	Reference
GHS Classification	Category 4	Harmful if swallowed	[1]
Hazard Statement	H302	Harmful if swallowed	[1]

Experimental Protocols: Acute Oral Toxicity Study (General Protocol)

A standardized acute oral toxicity study, such as one following OECD Guideline 423, would typically involve the following steps:

- **Test System:** Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
- **Dosage:** A stepwise procedure with a starting dose of 300 mg/kg body weight is often used. Depending on the outcome, the dose is increased or decreased in subsequent steps.
- **Administration:** The test substance is administered orally by gavage.

- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.

Subchronic (typically 90 days) and chronic (typically 1 year or longer) toxicity studies are essential to evaluate the potential adverse effects of repeated exposure to a substance.

Data Presentation: Subchronic and Chronic Toxicity of **Epilactose**

No publicly available data from subchronic or chronic toxicity studies on **epilactose** were found. This represents a significant data gap in its safety profile.

Experimental Protocols: 90-Day Subchronic Oral Toxicity Study (General Protocol)

A typical 90-day study in rodents (e.g., rats) according to OECD Guideline 408 would include:

- **Test System:** Groups of male and female rodents.
- **Dosage:** At least three dose levels and a concurrent control group.
- **Administration:** The test substance is administered daily via the diet, drinking water, or gavage for 90 days.
- **Observations:** Daily clinical observations, weekly body weight and food consumption measurements.
- **Clinical Pathology:** Hematology, clinical chemistry, and urinalysis at termination.
- **Pathology:** Gross necropsy, organ weights, and histopathological examination of a comprehensive set of tissues from all animals.
- **NOAEL Determination:** The highest dose at which no adverse effects are observed (No-Observed-Adverse-Effect Level) is determined.

Genotoxicity assays are performed to detect the potential of a substance to cause damage to genetic material. A standard battery of tests is typically required.

Data Presentation: Genotoxicity of **Epilactose**

No publicly available data from genotoxicity studies (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test) on **epilactose** were found. This is a critical data gap.

Experimental Protocols: Genotoxicity Testing Battery (General Protocols)

- Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test in rodents evaluates chromosomal damage by detecting micronuclei in immature erythrocytes.

Long-term carcinogenicity studies in animals are conducted to assess the oncogenic potential of a substance.

Data Presentation: Carcinogenicity of **Epilactose**

A material safety data sheet states that no component of **epilactose** is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.^[1] However, this statement is likely based on the absence of data rather than on negative results from specific studies. No dedicated carcinogenicity studies on **epilactose** were found.

Experimental Protocols: Carcinogenicity Study (General Protocol)

A two-year carcinogenicity bioassay in rats and/or mice (following OECD Guideline 451 or 453) is the standard. This involves lifelong administration of the test substance and a thorough histopathological examination for neoplastic lesions.

These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.

Data Presentation: Reproductive and Developmental Toxicity of **Epilactose**

No publicly available data from reproductive or developmental toxicity studies on **epilactose** were found.

Experimental Protocols: Reproductive and Developmental Toxicity Studies (General Protocols)

- Two-Generation Reproduction Toxicity Study (OECD 416): Evaluates effects on fertility, pregnancy, and offspring development over two generations.
- Prenatal Developmental Toxicity Study (OECD 414): Assesses adverse effects on the pregnant female and the developing embryo and fetus.

Human and Other Relevant Data

Several studies have investigated the physiological effects of **epilactose** in animals, suggesting it has prebiotic properties.

- Gut Microbiota: Dietary supplementation with **epilactose** in rats led to an increase in beneficial bacteria such as Lactobacilli and bifidobacteria.[\[2\]](#)[\[3\]](#)
- Bile Acid Metabolism: **Epilactose** has been shown to inhibit the conversion of primary to secondary bile acids, which may be a protective effect against colon cancer.[\[2\]](#)[\[3\]](#)
- Blood Glucose: Oral administration of **epilactose** did not elevate plasma glucose concentration in mice.[\[2\]](#)
- Mineral Absorption: Studies in rats suggest that **epilactose** may promote the absorption of calcium and magnesium.[\[3\]](#)

While these studies provide some insight into the biological activity of **epilactose**, they do not substitute for formal toxicological evaluations.

Regulatory Status

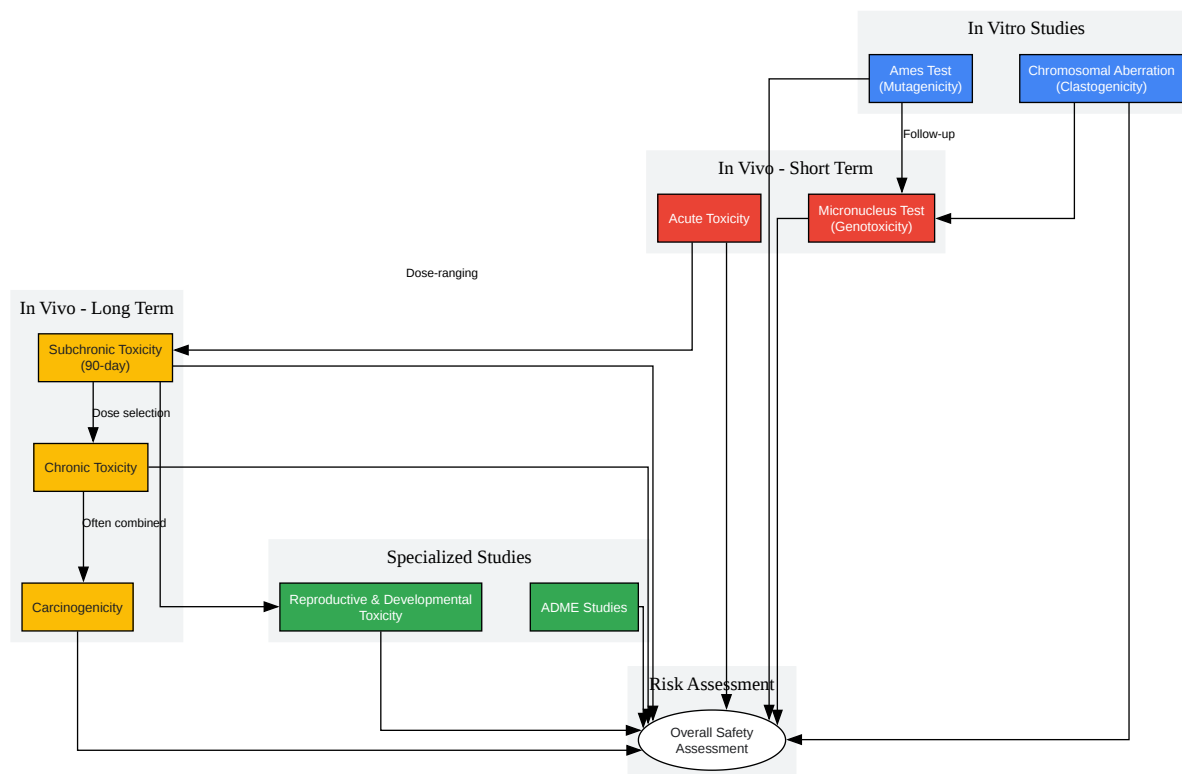
No information was found regarding a Generally Recognized as Safe (GRAS) notification for **epilactose** with the U.S. Food and Drug Administration (FDA) or a novel food application with the European Food Safety Authority (EFSA).

Environmental Toxicity

Data Presentation: Environmental Toxicity of **Epilactose**

Parameter	Value	Classification	Reference
GHS Classification	Category 1 (Acute)	Very toxic to aquatic life	[1]
Hazard Statement	H400	Very toxic to aquatic life	[1]
GHS Classification	Category 1 (Chronic)	Very toxic to aquatic life with long lasting effects	[1]
Hazard Statement	H410	Very toxic to aquatic life with long lasting effects	[1]

Visualizations



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Caption: A typical workflow for the toxicological evaluation of a new ingredient.

Conclusion

The available data on the toxicological and safety profile of **epilactose** is sparse. While it is classified as "harmful if swallowed" and toxic to aquatic life based on a material safety data sheet, crucial data from systematic toxicological studies, including subchronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, are not publicly available. The existing research focuses primarily on its potential prebiotic and physiological effects. A comprehensive and rigorous toxicological evaluation following international guidelines is necessary to establish a complete safety profile and to support any future applications of **epilactose** in food or pharmaceutical products. Researchers and developers should be aware of these significant data gaps and the need for further extensive safety studies.

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